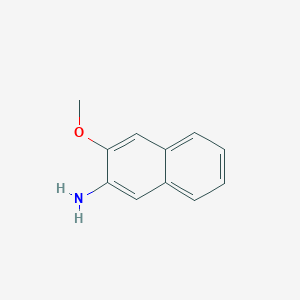

3-Methoxynaphthalen-2-amine

Overview

Description

3-Methoxynaphthalen-2-amine is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol It is a derivative of naphthalene, featuring a methoxy group at the third position and an amine group at the second position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of 3-Methoxynaphthalen-2-amine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Methoxynaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce various amine derivatives.

Scientific Research Applications

It appears that the compound "3-Methoxynaphthalen-2-amine" is a chemical compound that has various research applications, particularly in the synthesis of other complex molecules with biological activities .

Synthesis of BINAMs

- This compound is used in the synthesis of binaphthalene-2,2'-diamines (BINAMs) .

- BINAMs are a class of compounds that have applications in asymmetric catalysis and chiral recognition .

- The synthesis involves reacting this compound with a metal catalyst under a nitrogen atmosphere, followed by purification using column chromatography .

Synthesis of Anti-Inflammatory Agents

- It can be used in the synthesis of novel anti-inflammatory and analgesic agents based on peptide compounds .

- These compounds are designed by observing the structural basis of anti-inflammatory drugs like naproxen . The design considers electrostatic potential and lipophilicity maps to identify key regions responsible for activity. The compound is reacted with amino-acid methyl esters to produce naproxol thioureido–amino acid methyl esters .

As Tubulin Polymerization Inhibitors

- A novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, which include this compound derivatives, have been designed and synthesized as tubulin polymerization inhibitors .

- These compounds exhibited moderate to high antiproliferative activity against MCF-7 and HepG2 cancer cell lines .

- Further studies showed that one of the compounds (5i) inhibited tubulin polymerization, induced cell cycle arrest, and cell apoptosis in the MCF-7 cell line .

- Molecular modeling suggested that compound 5i binds to the colchicine site of tubulin .

Other potential applications

- Polyphenol-containing nanoparticles have uses in biomedical applications like bioimaging, therapeutic delivery, and disease treatments .

- Flavonoids have anti-inflammatory, antimutagenic properties .

- Curcumin has been reported to have a wide range of activities, including anti-inflammatory, anti-HIV, antibacterial, and anticancer properties .

- Some synthesized compounds significantly inhibited inflammatory response in LPS-stimulated macrophages and increased survival rates in mice treated with a lethal dose of LPS .

Mechanism of Action

The mechanism of action of 3-Methoxynaphthalen-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing various biochemical processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

2-Methoxynaphthalene: Lacks the amine group, making it less reactive in certain chemical reactions.

2-Naphthylamine: Lacks the methoxy group, affecting its solubility and reactivity.

3-Methoxyaniline: Has a similar structure but with a benzene ring instead of a naphthalene ring.

Uniqueness

3-Methoxynaphthalen-2-amine is unique due to the presence of both the methoxy and amine groups on the naphthalene ring, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .

Biological Activity

3-Methoxynaphthalen-2-amine, a compound with significant biological activity, has been the subject of various studies aimed at understanding its potential applications in pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activities, including its anticancer properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to the naphthalene ring, which enhances its lipophilicity and biological activity. Its molecular formula is and it has a molecular weight of 173.23 g/mol.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound through various mechanisms:

- Inhibition of Cell Proliferation : Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, in studies involving MCF-7 (breast cancer) and HGC-27 (gastric cancer) cell lines, this compound demonstrated IC50 values indicating effective inhibition of cell growth. Specifically, compounds derived from it were shown to block the cell cycle at the G2-M phase, leading to apoptosis as evidenced by PARP cleavage assays .

-

Mechanisms of Action :

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. For example, it enhances the expression and nuclear export of Nur77, a nuclear receptor implicated in apoptosis regulation .

- Cell Cycle Arrest : Flow cytometry analyses confirmed that treatment with this compound led to significant cell cycle arrest in the G2-M phase, preventing further proliferation .

Antioxidant Activity

In addition to its anticancer properties, this compound also exhibits antioxidant activity. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property may contribute to its overall therapeutic efficacy, particularly in cancer treatment where oxidative stress plays a critical role .

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Its derivatives have been evaluated for their effectiveness against various bacterial strains. For example, certain modifications of this compound exhibited strong antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis with minimum inhibitory concentrations (MIC) as low as 8 μM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group and naphthalene ring can significantly alter its pharmacological properties:

- Increasing or decreasing the number of methoxy groups affects both anticancer and antimicrobial activities.

- Substituents on the naphthalene ring can enhance selectivity towards specific cancer cell lines or improve solubility and bioavailability .

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

- MCF-7 Cell Line Study : A study demonstrated that derivatives of this compound significantly inhibited proliferation in MCF-7 cells with an IC50 value of approximately 5 μM. The mechanism involved apoptosis via activation of caspases and PARP cleavage .

- HGC-27 Cell Line Study : Another study reported that compounds derived from this compound inhibited colony formation in HGC-27 cells, showcasing their potential as therapeutic agents against gastric cancer .

Properties

IUPAC Name |

3-methoxynaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRFUJHTLUJITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10986482 | |

| Record name | 3-Methoxynaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67291-63-8 | |

| Record name | 2-Naphthalenamine, 3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67291-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC36215 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxynaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.